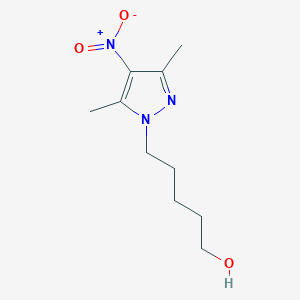
5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)pentan-1-ol is a chemical compound with the molecular formula C10H17N3O3 and a molecular weight of 227.26 g/mol . This compound features a pyrazole ring substituted with nitro and dimethyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentan-1-ol typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable pentanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
5-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)pentan-1-ol.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentan-1-ol include:
3,5-Dimethyl-4-nitro-1H-pyrazole: This compound shares the pyrazole core but lacks the pentanol side chain, making it less versatile in certain applications.
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: This ester derivative is used in different synthetic routes and has distinct reactivity compared to the pentanol derivative.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound features additional amino groups, enhancing its potential as an energetic material.
The uniqueness of this compound lies in its combination of the nitro group and the pentanol side chain, which provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-(3,5-dimethyl-4-nitropyrazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C10H17N3O3/c1-8-10(13(15)16)9(2)12(11-8)6-4-3-5-7-14/h14H,3-7H2,1-2H3 |
InChI Key |
ZEGGFLCQUAJWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCCCO)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















